![molecular formula C18H22FN5O3 B6449225 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549007-04-5](/img/structure/B6449225.png)
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a piperazine ring, and a dihydropyrimidinone ring. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .
Molecular Structure Analysis
The compound’s structure suggests it could participate in a variety of chemical interactions. For example, the oxazole ring and the piperazine ring are capable of forming hydrogen bonds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the oxazole ring could potentially undergo electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar oxazole ring and the piperazine ring could increase the compound’s solubility in water .Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxazole derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their wide spectrum of biological activities. Researchers have synthesized various oxazole derivatives and screened them for therapeutic potential. Our compound may serve as a valuable lead for drug development, targeting specific diseases or conditions .
Antibacterial and Antifungal Agents
The substitution pattern in oxazole derivatives significantly influences their biological activities. Some derivatives exhibit potent antibacterial and antifungal properties. For instance, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one demonstrated strong antibacterial activity, while 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited moderate antifungal activity .
Anti-Inflammatory Compounds
Oxazole derivatives have been explored as potential anti-inflammatory agents. Their unique chemical structure allows for modulation of inflammatory pathways, making them promising candidates for managing inflammatory diseases .
Anticancer Properties
Certain oxazole derivatives possess anticancer activity. Researchers investigate their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents. Our compound could potentially contribute to this field .
Antidiabetic Agents
Oxazoles have been studied for their antidiabetic properties. By targeting specific molecular pathways related to glucose metabolism, these compounds may offer new avenues for diabetes management .
COX-2 Inhibition
Our compound’s structural resemblance to COX-2 inhibitors suggests potential use in managing pain and inflammation. COX-2 inhibitors are widely used in clinical practice .
Platelet Aggregation Inhibition
Ditazole, a derivative containing an oxazole moiety, inhibits platelet aggregation. Our compound’s similar structure may have analogous effects .
Tyrosine Kinase Inhibition
Mubritinib, another oxazole-containing compound, acts as a tyrosine kinase inhibitor. Investigating our compound’s effects on kinase pathways could yield valuable insights .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-10(2)15-14(19)16(25)21-18(20-15)24-7-5-23(6-8-24)17(26)12-9-13(27-22-12)11-3-4-11/h9-11H,3-8H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFMSXNLGRJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
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